Tert-butyl 3-cyanomorpholine-4-carboxylate
Overview
Description
Mechanism of Action
Target of Action
Tert-butyl 3-cyanomorpholine-4-carboxylate is primarily used as a reactant in the synthesis of HIV integrase inhibitors . HIV integrase is an enzyme that enables the integration of viral genetic material into the host cell’s DNA, a critical step in the HIV replication cycle. By inhibiting this enzyme, the compound can prevent the replication of the virus.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, pH, and the presence of other substances. It is typically stored at 2-8°C to maintain its stability
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes and proteins during the synthesis of HIV integrase inhibitors
Cellular Effects
Given its role in the synthesis of HIV integrase inhibitors, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of Tert-butyl 3-cyanomorpholine-4-carboxylate vary with different dosages in animal models .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-cyanomorpholine-4-carboxylate can be synthesized from 3-carbamoyl-morpholine-4-carboxylic acid tert-butyl ester. The reaction involves the use of reagents such as di-tert-butyl dicarbonate and trimethylsilyl cyanide . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyanomorpholine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano group is replaced by other functional groups.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, ammonium chloride, and anhydrous dimethylformamide (DMF) . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with sodium azide and ammonium chloride in anhydrous DMF can produce tert-butyl 3-(5H-tetrazol-5-yl)morpholine-4-carboxylate .
Scientific Research Applications
Tert-butyl 3-cyanomorpholine-4-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl 3-cyanomorpholine-4-carboxylate include:
- Tert-butyl 3-bromopropylcarbamate
- N-Boc-2-(2-hydroxyethyl)morpholine
- N-Boc-2-(2-oxo-ethyl)-morpholine
- N-Boc-3-(2-oxo-ethyl)-morpholine
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of various pharmaceutical compounds . Its ability to form stable intermediates and products makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-cyanomorpholine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBSEJKNKHZYKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610737 | |
Record name | tert-Butyl 3-cyanomorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
518047-40-0 | |
Record name | 1,1-Dimethylethyl 3-cyano-4-morpholinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518047-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-cyanomorpholine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-cyanomorpholine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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